molecular formula C14H18N4S B11850568 2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide CAS No. 87555-54-2

2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide

Cat. No.: B11850568
CAS No.: 87555-54-2
M. Wt: 274.39 g/mol
InChI Key: NUWUZHOZAGKMQH-UHFFFAOYSA-N
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Description

2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of substituted alkynes with o-haloarylamidines in the presence of nickel catalysts .

Industrial Production Methods

Industrial production of isoquinoline derivatives typically employs environmentally friendly and catalyst-free processes. For example, the synthesis of N-isoquinolin-1-yl carbamates can be achieved using hetaryl ureas and alcohols without the need for catalysts .

Mechanism of Action

The mechanism of action of 2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The isoquinoline moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide is unique due to its specific structure, which combines an isoquinoline moiety with a hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

87555-54-2

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

3-(1-isoquinolin-1-ylethylamino)-1,1-dimethylthiourea

InChI

InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)13-12-7-5-4-6-11(12)8-9-15-13/h4-10,16H,1-3H3,(H,17,19)

InChI Key

NUWUZHOZAGKMQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)NNC(=S)N(C)C

Origin of Product

United States

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